Mebeverine hydrochloride

Catalog No.
S581162
CAS No.
2753-45-9
M.F
C25H36ClNO5
M. Wt
466.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebeverine hydrochloride

CAS Number

2753-45-9

Product Name

Mebeverine hydrochloride

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride

Molecular Formula

C25H36ClNO5

Molecular Weight

466.0 g/mol

InChI

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H

InChI Key

PLGQWYOULXPJRE-UHFFFAOYSA-N

SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl

Synonyms

3,4-Dimethoxybenzoic Acid 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl Ester Hydrochloride; 4-[Ethyl(p-methoxy-α-methylphenethyl)amino]veratric Acid Butyl Ester Hydrochloride; CSAG 144; Colaspa; Colofac; Colospasmin; Duspatal; Duspatalin; M

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl

Mechanism of Action

  • Direct effect on smooth muscle: Mebeverine might directly interact with smooth muscle cells in the gastrointestinal tract, inhibiting calcium influx and reducing contractility []. This could help relax the muscles and alleviate spasms.
  • Potassium channel modulation: Studies suggest mebeverine might activate potassium channels in smooth muscle cells, leading to hyperpolarization and relaxation [].

Efficacy in Irritable Bowel Syndrome (IBS)

Clinical research has primarily focused on the effectiveness of mebeverine in managing symptoms of irritable bowel syndrome (IBS).

  • Symptom improvement: Several studies have demonstrated that mebeverine is significantly more effective than placebo in reducing abdominal pain, bloating, and discomfort associated with IBS [, , ].
  • Bowel function: Mebeverine has shown efficacy in improving both constipation and diarrhea predominant IBS [, ].
  • Quality of life: Studies suggest that mebeverine can significantly improve the overall quality of life for individuals with IBS [].

Safety and Tolerability

Mebeverine is generally considered a safe and well-tolerated medication with minimal side effects. Compared to placebo, the incidence of adverse effects is low and typically includes mild and transient issues like headache, dizziness, and nausea [, ].

Mebeverine hydrochloride is an antispasmodic medication primarily used to relieve symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders. Its mechanism of action is believed to involve direct relaxation of smooth muscle in the gastrointestinal tract, thereby alleviating cramps and spasms. Mebeverine is characterized by its unique chemical structure, which allows it to function effectively without significant systemic anticholinergic side effects .

  • Directly interacting with calcium channels in smooth muscle cells, reducing calcium influx and thereby muscle contraction.
  • Inhibiting enzymes involved in muscle contraction pathways.

Mebeverine hydrochloride is generally considered a safe medication with a low incidence of side effects. Common ones include mild skin rash and dizziness [].

  • Toxicity: Studies report low acute toxicity in animals.
  • Flammability: No data available on flammability.
  • Reactivity: No data available on specific reactivity hazards.
Typical of esters and amines. It is stable in neutral pH but can degrade in acidic or basic conditions. For instance, it has been shown to have half-lives of approximately 90 minutes in 0.5 M hydrochloric acid and 0.1 M sodium hydroxide at ambient temperatures . The compound can also participate in hydrolysis reactions, which can affect its pharmacokinetics.

The synthesis of mebeverine hydrochloride typically involves multi-step organic reactions starting from readily available precursors. The process generally includes:

  • Formation of the amine: The initial step often involves the reaction of a substituted phenyl compound with an appropriate amine.
  • Esterification: This step involves reacting the formed amine with a benzoate to create the ester linkage characteristic of mebeverine.
  • Purification: The final product is purified through crystallization or chromatography to obtain mebeverine hydrochloride in a suitable form for pharmaceutical use .

Mebeverine hydrochloride is primarily used for the symptomatic treatment of gastrointestinal disorders, especially IBS. Its applications include:

  • Alleviating abdominal cramps and spasms.
  • Reducing discomfort associated with functional bowel disorders.
  • It is also used off-label for other gastrointestinal conditions as deemed appropriate by healthcare professionals .

Mebeverine hydrochloride has been studied for potential interactions with various medications. While it does not have significant systemic effects, caution is advised when used alongside other drugs that may affect gastrointestinal motility or have anticholinergic properties. Notably, mebeverine may cause false-positive results for amphetamines in urine drug screenings . Further research is necessary to fully understand its interaction profile with other pharmaceuticals.

Mebeverine hydrochloride shares similarities with several other antispasmodic agents. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
Hyoscine ButylbromideAnticholinergicRapid onset; often used for acute abdominal pain
DicyclomineAnticholinergicMore systemic side effects; effective for IBS
Peppermint OilNatural antispasmodicUsed as a complementary therapy; fewer side effects
Alverine CitrateDirect smooth muscle relaxantLess commonly prescribed; specific for bowel spasm

Uniqueness of Mebeverine: Unlike many anticholinergics that exhibit systemic effects, mebeverine is noted for its localized action on the gut with minimal adverse reactions, making it a preferred choice for patients sensitive to systemic side effects .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

465.2282009 g/mol

Monoisotopic Mass

465.2282009 g/mol

Heavy Atom Count

32

UNII

15VZ5AL4JN

Related CAS

3625-06-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (47.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H410 (47.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Mebeverine Hydrochloride is the hydrochloride salt form of mebeverine, an orally bioavailable reserpine derivative and anticholinergic agent, with spasmolytic activity. Upon administration, mebeverine targets, binds to and blocks the muscarinic receptors on smooth muscle cells in target tissues, such as the gastrointestinal (GI) tract, uterus, gallbladder and bladder. This prevents smooth muscle contraction and relaxes smooth muscle. Additionally, this may prevent spasms, ease pain and cramps in the GI tract and improve incontinence. In addition, mebeverine stabilizes excitable membranes by decreasing the permeability of ion channels and preventing intracellular calcium accumulation. This agent also blocks noradrenaline reuptake by sympathetic nerve endings and exerts a local anesthetic effect.

MeSH Pharmacological Classification

Parasympatholytics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2753-45-9

Dates

Modify: 2023-08-15

Explore Compound Types